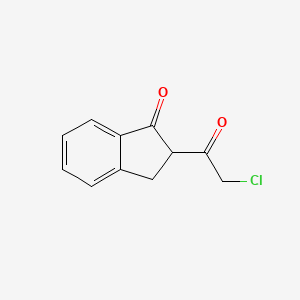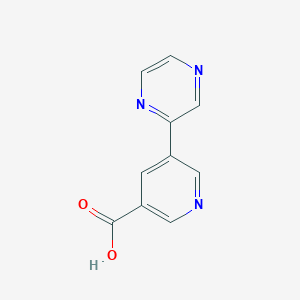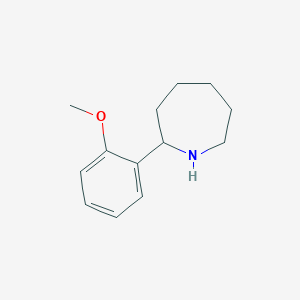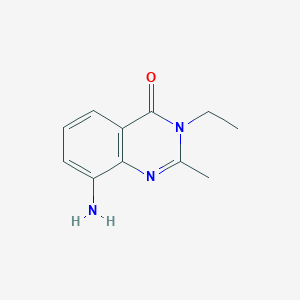
1-Indanone, 2-(chloroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chloroacetyl group attached to the indanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Indanone+Chloroacetyl chloridePyridine2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The carbonyl group in the indanone structure can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of alcohols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
科学研究应用
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
2-Chloroacetyl chloride: A related compound used as a reagent in organic synthesis.
Indanone: The parent compound of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one.
2-(2-Bromoacetyl)-2,3-dihydro-1H-inden-1-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of the indanone structure with a chloroacetyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
91063-83-1 |
|---|---|
分子式 |
C11H9ClO2 |
分子量 |
208.64 g/mol |
IUPAC 名称 |
2-(2-chloroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9ClO2/c12-6-10(13)9-5-7-3-1-2-4-8(7)11(9)14/h1-4,9H,5-6H2 |
InChI 键 |
MKASNCUEHLYDPA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)

![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)





